molecular formula C17H17ClN2O3S B11518193 methyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11518193
M. Wt: 364.8 g/mol
InChI Key: NWGCVEOKDIHMKR-UHFFFAOYSA-N
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Description

METHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique structure combining a chloropyridine moiety with a cycloheptathiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route starts with the preparation of the chloropyridine derivative, followed by its coupling with a cycloheptathiophene precursor. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

METHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloropyridine derivatives and cycloheptathiophene analogs. Examples include:

Uniqueness

What sets METHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE apart is its unique combination of a chloropyridine moiety with a cycloheptathiophene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

methyl 2-[(2-chloropyridine-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H17ClN2O3S/c1-23-17(22)13-10-6-3-2-4-8-12(10)24-16(13)20-15(21)11-7-5-9-19-14(11)18/h5,7,9H,2-4,6,8H2,1H3,(H,20,21)

InChI Key

NWGCVEOKDIHMKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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